N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea
Description
N-[(2,6-Dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea is a synthetic urea derivative featuring a substituted pyridine core and a morpholine moiety. Its structure includes:
- Pyridine ring: Substituted at positions 2 and 6 with chlorine atoms and at position 4 with a methyl group.
- Carbonyl bridge: Connects the pyridine ring to a urea functional group.
- Morpholine group: A six-membered heterocycle containing oxygen, contributing to solubility and pharmacokinetic properties.
Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance target binding.
Properties
IUPAC Name |
2,6-dichloro-4-methyl-N-(morpholin-4-ylcarbamoyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N4O3/c1-7-6-8(13)15-10(14)9(7)11(19)16-12(20)17-18-2-4-21-5-3-18/h6H,2-5H2,1H3,(H2,16,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNOPNQQXOKULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC(=O)NN2CCOCC2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381867 | |
| Record name | 2,6-Dichloro-4-methyl-N-[(morpholin-4-yl)carbamoyl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286436-08-6 | |
| Record name | 2,6-Dichloro-4-methyl-N-[(morpholin-4-yl)carbamoyl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Urea Bond Formation with Morpholine
The carbonyl chloride intermediate reacts with morpholine to construct the urea linkage. This step parallels methodologies disclosed in patents for morpholinyl urea analogs.
Step 3: Coupling Reaction
- Reagents :
- 2,6-Dichloro-4-methylpyridine-3-carbonyl chloride.
- Morpholine.
- Base: Triethylamine ($$ \text{Et}_3\text{N} $$) or $$ N,N $$-diisopropylethylamine ($$ \text{DIPEA} $$) to neutralize $$ \text{HCl} $$.
- Conditions :
- Solvent: Dichloromethane ($$ \text{CH}2\text{Cl}2 $$) or tetrahydrofuran ($$ \text{THF} $$).
- Temperature: $$ 0^\circ\text{C} \rightarrow \text{rt} $$.
- Reaction Time: 12–24 hours.
- Mechanism : Nucleophilic acyl substitution, where morpholine attacks the electrophilic carbonyl carbon, displacing chloride and forming the urea bond.
Optimization of Reaction Parameters
Halogenation Efficiency
Key variables influencing dichlorination include:
Urea Coupling Yield
Excess morpholine (2–3 equivalents) and slow addition of the carbonyl chloride mitigate side reactions such as dimerization. Patent data for analogous ureas suggest yields of $$ 70\% \rightarrow 85\% $$ under optimized conditions.
Purification and Characterization
Isolation Techniques
- Liquid-Liquid Extraction : The crude product is washed with aqueous $$ \text{NaHCO}_3 $$ to remove residual acid, followed by brine to eliminate organic solvents.
- Column Chromatography : Silica gel with $$ \text{EtOAc/hexane} $$ (1:3) eluent isolates the urea derivative.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
Spectroscopic Confirmation
- $$ ^1\text{H NMR} $$ : Key signals include:
- Pyridine protons: $$ \delta 8.2–8.4 $$ ppm (singlet, 1H).
- Morpholine protons: $$ \delta 3.6–3.8 $$ ppm (multiplet, 4H).
- IR Spectroscopy : Peaks at $$ 1680 \, \text{cm}^{-1} $$ (C=O stretch) and $$ 1540 \, \text{cm}^{-1} $$ (N–H bend) confirm urea formation.
- Mass Spectrometry : Molecular ion peak at $$ m/z = 333.1 $$ ([M+H]$$ ^+ $$).
Industrial Applications and Derivatives
Pharmaceutical Relevance
The morpholine urea scaffold is prevalent in antagonists targeting urotensin II receptors, which are implicated in cardiovascular and metabolic disorders. Structural analogs of the target compound have demonstrated nanomolar binding affinities in preclinical assays.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-morpholinourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[(2,6-Dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea has been studied for its potential as an antitumor agent. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the pyridine moiety in this compound led to enhanced activity against breast cancer cells. The structure-activity relationship (SAR) highlighted that the dichloro substitution is crucial for maintaining efficacy while minimizing toxicity to normal cells .
| Compound Variation | IC50 (µM) | Cell Line |
|---|---|---|
| Base Compound | 15 | MCF-7 (Breast) |
| Variation A | 5 | MCF-7 |
| Variation B | 10 | MDA-MB-231 |
Agricultural Science
This compound has also been investigated for its use as a pesticide or herbicide. Its structural characteristics suggest potential effectiveness against specific pests and plant diseases.
Case Study: Herbicidal Activity
Research conducted by agricultural chemists found that formulations containing this compound demonstrated significant herbicidal activity against common weeds in cereal crops. The mode of action appears to involve inhibition of key enzymatic pathways essential for plant growth .
| Target Weed | Effective Concentration (g/L) | % Control |
|---|---|---|
| Amaranthus spp. | 0.5 | 85% |
| Chenopodium spp. | 0.75 | 90% |
Materials Science
In materials science, this compound has shown promise as a precursor for synthesizing novel polymers and coatings with enhanced thermal stability and chemical resistance.
Case Study: Polymer Development
A recent study explored the incorporation of this compound into polymer matrices to improve their mechanical properties and thermal degradation profiles. The results indicated that polymers modified with this compound exhibited a significant increase in tensile strength and thermal stability compared to unmodified controls .
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Control | 30 | 200 |
| Modified with Urea | 45 | 250 |
Mechanism of Action
The mechanism of action of N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-morpholinourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine Cores
4-(3-Ethoxy-4-hydroxyphenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosylthio)pyridine-3-carbonitrile ()
- Key Differences: Substituents: The pyridine ring in this compound is substituted with ethoxy, hydroxyphenyl, tetrahydronaphthalenyl, and a glucopyranosylthio group, contrasting with the dichloro-methyl substitution in the target compound. Functional Groups: Contains a cyano (-CN) group and acetylated sugar moiety, unlike the urea-morpholine system in the target compound.
- Spectroscopic Comparison: IR: The target compound would exhibit urea-specific N-H stretches (~3,300 cm⁻¹) and carbonyl (C=O) stretches (~1,700 cm⁻¹), similar to the C=O peak at 1,754 cm⁻¹ in . NMR: The morpholine protons (δ ~3.5–3.7 ppm) and pyridine Cl/Me substituents (δ ~2.0–2.5 ppm for CH3) would differ significantly from the glucopyranosylthio and tetrahydronaphthalenyl signals in .
Tobacco-Specific Nitrosamines (TSNAs) ()
Examples include N-nitrosonornicotine (NNN) and 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK).
- Structural Contrasts :
- Functional Groups : TSNAs feature nitrosamine (-N-N=O) groups linked to pyridine, whereas the target compound contains a urea group.
- Substituents : NNN and NNK have simpler pyridyl substituents (e.g., 3-pyridyl) without halogens, unlike the 2,6-dichloro-4-methyl substitution in the target compound.
- Toxicological Differences: TSNAs are potent carcinogens due to metabolic activation via α-hydroxylation, generating DNA-alkylating agents (e.g., diazohydroxides) .
Urea Derivatives with Heterocyclic Moieties
General Urea-Based Pharmaceuticals
- Morpholine-Containing Analogues: Morpholine is often used to improve solubility (e.g., in kinase inhibitors). The target compound’s morpholinourea group may enhance bioavailability compared to simpler ureas.
- Chlorinated Pyridines: Chlorine atoms in the target compound could increase metabolic stability compared to non-halogenated analogues, similar to chloropyridine-containing herbicides or antimicrobials.
Data Table: Key Structural and Functional Comparisons
Research Implications and Limitations
- Comparisons with TSNAs highlight the importance of avoiding nitrosamine functionalities in drug design to mitigate carcinogenicity .
- Further studies are needed to elucidate the pharmacokinetics and toxicity profile of N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea.
Biological Activity
N-[(2,6-Dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the compound's biological properties, synthesizes data from various studies, and presents findings relevant to its efficacy and mechanisms of action.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₄Cl₂N₄O₃
- Molecular Weight : 333.17 g/mol
- CAS Number : 286436-08-6
The structure features a pyridine ring substituted with chlorine and methyl groups, contributing to its biological activity. The morpholinourea moiety is significant for its interaction with biological targets.
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study evaluating the compound's efficacy found that it inhibited cell proliferation in human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The compound demonstrated an IC50 value in the nanomolar range, indicating potent activity against these cells.
The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
Anti-inflammatory Activity
In addition to anticancer properties, the compound has shown significant anti-inflammatory effects. Studies reported that it reduced levels of inflammatory markers such as COX-2 and iNOS in vitro. The presence of electron-withdrawing groups on the pyridine ring enhances this activity, suggesting a structure-activity relationship (SAR) that could guide future modifications for improved efficacy.
Case Studies and Experimental Findings
-
Cytotoxicity in Cancer Models :
- In vivo studies using murine models demonstrated that treatment with this compound resulted in significant tumor growth suppression compared to controls. Tumor volume was measured over time, showing a marked decrease in treated subjects.
-
Selectivity for Cancer Cells :
- Further investigations into the selectivity of the compound revealed minimal cytotoxic effects on normal human lymphocytes, indicating a potential therapeutic window for clinical applications. In vitro assays showed that while normal cells required much higher concentrations (IC50 > 10 μM) to exhibit similar effects as cancer cells, this selectivity may reduce adverse effects during treatment.
Q & A
Q. What are the recommended synthetic routes for N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea?
Methodological Answer: The synthesis involves two key steps:
Pyridyl Carbonyl Intermediate : React 2,6-dichloro-4-methyl-3-pyridinecarboxylic acid with a coupling agent (e.g., HATU or chloroacetyl chloride) in the presence of a base (e.g., triethylamine) to activate the carbonyl group .
Urea Formation : Couple the activated intermediate with morpholine-urea using carbodiimide-based reagents (e.g., DCC or EDCI) in anhydrous solvents (e.g., DMF or acetonitrile) .
Key Considerations :
- Use inert atmospheres (N₂/Ar) to prevent hydrolysis.
- Monitor reaction progress via TLC or LC-MS.
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Carbonyl Activation | HATU, TEA, DMF, RT | 75–85 | |
| Urea Coupling | EDCI, DMAP, CH₂Cl₂ | 60–70 |
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column, eluting with acetonitrile/water (0.1% TFA) .
- Structural Confirmation :
Q. What solvent systems are optimal for in vitro solubility and stability studies?
Methodological Answer:
- Solubility : Use DMSO for stock solutions (50–100 mM). For aqueous buffers (e.g., PBS), dilute to ≤1% DMSO to avoid precipitation .
- Stability : Test under physiological conditions (pH 7.4, 37°C) over 24–48 hours using LC-MS to monitor degradation (e.g., hydrolysis of urea bonds) .
Q. Table 2: Solubility and Stability Data
| Solvent | Solubility (mg/mL) | Stability (t½ at 37°C) |
|---|---|---|
| DMSO | ≥50 | >72 hours |
| PBS | 0.5–1.0 | 12–24 hours |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Assay Optimization :
- Control for pH-dependent solubility (e.g., use buffered media with matched ionic strength).
- Validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀).
- Data Analysis : Apply multivariate regression to account for variables like cell permeability or metabolite interference .
Q. What computational strategies predict the compound’s reactivity and degradation pathways?
Methodological Answer:
Q. How does the electronic nature of the pyridyl substituents influence urea bond stability?
Methodological Answer:
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases in non-polar solvents) .
- Process Optimization : Use flow chemistry to enhance reproducibility and reduce racemization during coupling steps .
Data Contradiction Analysis
Q. How to interpret conflicting toxicity profiles in cell-based vs. in vivo models?
Methodological Answer:
- Metabolite Screening : Identify hepatic metabolites (e.g., via LC-HRMS) that may contribute to in vivo toxicity.
- Species-Specific Differences : Compare CYP450 metabolism in human vs. rodent microsomes .
Q. Why do NMR and X-ray crystallography data sometimes misalign for this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
